molecular formula C14H18O2 B14320112 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- CAS No. 106596-69-4

1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl-

Cat. No.: B14320112
CAS No.: 106596-69-4
M. Wt: 218.29 g/mol
InChI Key: IJGILMHSYIOLMA-UHFFFAOYSA-N
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Description

1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- is an organic compound with the molecular formula C13H16O2 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- typically involves the reaction of 2,4,4-trimethyl-1-phenyl-1,3-pentanedione with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- involves its interaction with molecular targets through its carbonyl groups. These interactions can lead to various chemical transformations, such as nucleophilic addition or condensation reactions. The compound’s ability to undergo keto-enol tautomerism also plays a significant role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

CAS No.

106596-69-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2,4,4-trimethyl-1-phenylpentane-1,3-dione

InChI

InChI=1S/C14H18O2/c1-10(13(16)14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

IJGILMHSYIOLMA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)C(C)(C)C

Origin of Product

United States

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